molecular formula C13H14F2N4OS B13850152 (2S,3S)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide

(2S,3S)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide

Cat. No.: B13850152
M. Wt: 312.34 g/mol
InChI Key: UWVOPVUWKIHGRF-OQPBUACISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide typically involves multi-step organic reactions. The starting materials often include 2,5-difluorobenzene, triazole, and various other reagents. The synthesis may involve:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving azides and alkynes.

    Introduction of the difluorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Hydroxylation and methylation: These steps can be carried out using specific oxidizing and methylating agents.

    Thioamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions may introduce different functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Triazole derivatives are known for their ability to interact with various biological targets.

Medicine

In medicine, this compound may be investigated for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. The difluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as fluconazole, itraconazole, and voriconazole. These compounds share the triazole ring structure and are known for their antifungal properties.

Uniqueness

What sets (2S,3S)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the difluorophenyl group and the specific stereochemistry of the molecule contribute to its uniqueness.

Properties

Molecular Formula

C13H14F2N4OS

Molecular Weight

312.34 g/mol

IUPAC Name

(2S,3S)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide

InChI

InChI=1S/C13H14F2N4OS/c1-8(12(16)21)13(20,5-19-7-17-6-18-19)10-4-9(14)2-3-11(10)15/h2-4,6-8,20H,5H2,1H3,(H2,16,21)/t8-,13+/m1/s1

InChI Key

UWVOPVUWKIHGRF-OQPBUACISA-N

Isomeric SMILES

C[C@H](C(=S)N)[C@@](CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O

Canonical SMILES

CC(C(=S)N)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.